Clevidipine-d7
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Overview
Description
Clevidipine-d7 is a deuterated form of Clevidipine, a dihydropyridine L-type calcium channel blocker. It is primarily used for the reduction of blood pressure when oral antihypertensive therapy is not feasible or desirable. This compound is often used in scientific research as an internal standard in mass spectrometry due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clevidipine-d7 involves the incorporation of deuterium atoms into the Clevidipine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions for this compound are proprietary and not widely published. general methods for synthesizing deuterated compounds involve the use of deuterium gas or deuterated solvents in the presence of catalysts .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the incorporation of deuterium atoms into the Clevidipine molecule. Quality control measures are essential to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
Clevidipine-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Hydrolysis: This compound is rapidly hydrolyzed by esterases in the blood to form inactive metabolites.
Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.
Common Reagents and Conditions
Hydrolysis: Catalyzed by esterases in the blood.
Substitution: Requires specific catalysts and conditions to replace deuterium with hydrogen.
Major Products Formed
The primary product formed from the hydrolysis of this compound is an inactive carboxylic acid derivative .
Scientific Research Applications
Clevidipine-d7 is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in mass spectrometry for the quantification of Clevidipine and its metabolites.
Biology: To study the pharmacokinetics and metabolism of Clevidipine in biological systems.
Medicine: In clinical studies to monitor the blood levels of Clevidipine during therapeutic use.
Industry: For quality control and validation of analytical methods used in the production of Clevidipine.
Mechanism of Action
Clevidipine-d7, like Clevidipine, acts by inhibiting L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to relaxation of the smooth muscle cells and subsequent vasodilation. The primary molecular target is the voltage-dependent L-type calcium channel subunit alpha-1F . This action results in a decrease in systemic vascular resistance and blood pressure .
Comparison with Similar Compounds
Similar Compounds
Nicardipine: Another dihydropyridine calcium channel blocker used for blood pressure control.
Nifedipine: A calcium channel blocker with similar vasodilatory effects but different pharmacokinetic properties.
Isradipine: Similar to Clevidipine but with a longer duration of action.
Uniqueness
Clevidipine-d7 is unique due to its deuterium labeling, which provides advantages in mass spectrometry analysis by reducing background noise and improving quantification accuracy. Additionally, Clevidipine has an ultra-short half-life, allowing for rapid titration and control of blood pressure, which is not seen with other similar compounds .
Properties
Molecular Formula |
C21H23Cl2NO6 |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
5-O-(2,2,3,3,4,4,4-heptadeuteriobutanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3/i1D3,5D2,7D2 |
InChI Key |
KPBZROQVTHLCDU-ISARVPQGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |
Canonical SMILES |
CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |
Origin of Product |
United States |
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